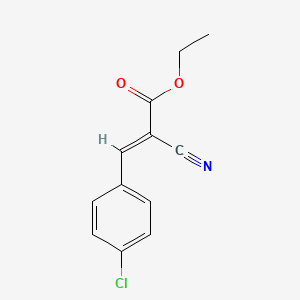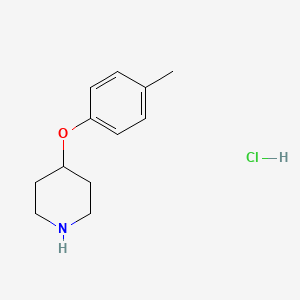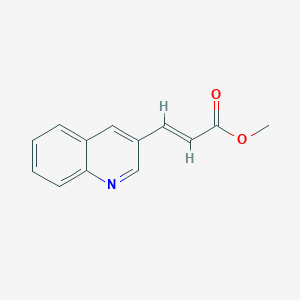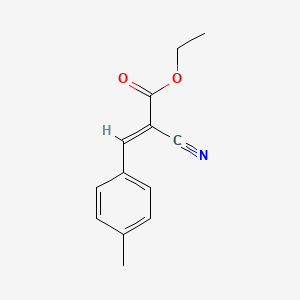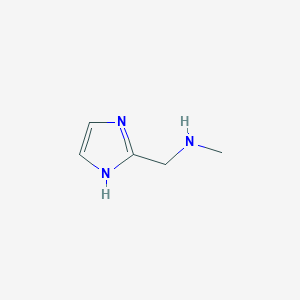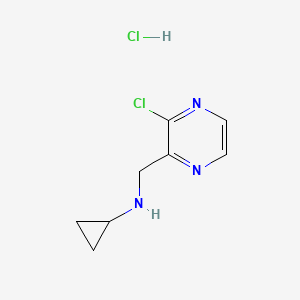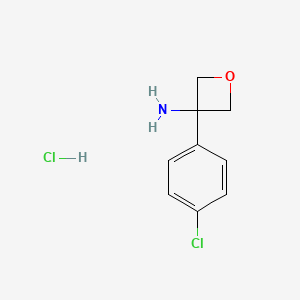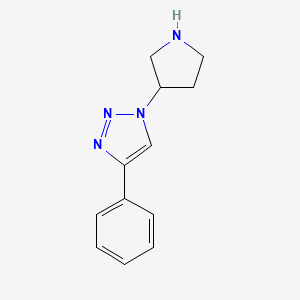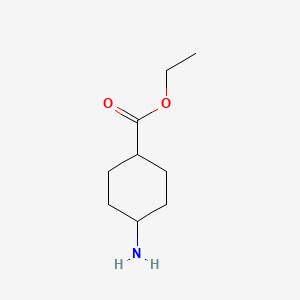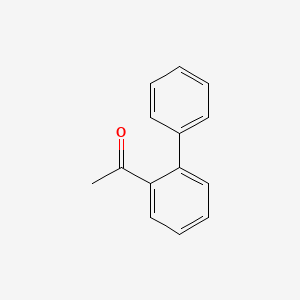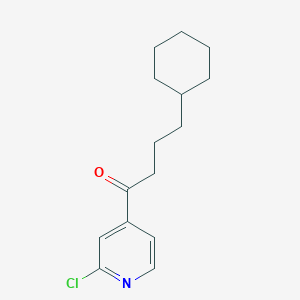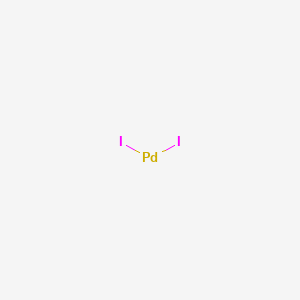
Palladium(II) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(II) iodide is an inorganic compound composed of palladium and iodine. It is represented by the chemical formula I₂Pd and has a molar mass of 360.229 g/mol. This compound appears as black crystals and is insoluble in water . This compound is commercially available, though it is less common than palladium(II) chloride, which is the usual entry point to palladium chemistry .
Mechanism of Action
Target of Action
Palladium(II) iodide is an inorganic compound of palladium and iodine .
Mode of Action
This compound reacts with iodide, giving PdI4^2− anion . This reaction can be represented as follows: PdI2 + 2I− → PdI4^2− . This interaction with its targets leads to changes in the chemical environment, facilitating various reactions.
Biochemical Pathways
Palladium complexes have been studied for their potential anticancer activity . These studies often involve metabolic effects related to the mechanisms of induced cell death and antioxidant defense .
Pharmacokinetics
It’s important to note that this compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
Palladium complexes have been associated with effects such as the induction of cell death and changes in antioxidant defense in the context of potential anticancer activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its availability for reactions. It is insoluble in water , which means its action may be limited in aqueous environments. Furthermore, its stability could be influenced by factors such as temperature and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of new complexes with thioamides . These complexes have shown good activities against both gram positive and gram negative bacteria .
Molecular Mechanism
It is known to react with iodide, forming the PdI2−4 anion , but the implications of this reaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) iodide can be synthesized through several methods:
Dilute Solution Method: Treating a dilute solution of palladium in nitric acid with sodium iodide at 80°C.
High-Temperature Method: The high-temperature polymorph α-palladium(II) iodide can be produced by reacting palladium and iodine at temperatures above 600°C.
γ-Modification Method: This polymorph is produced as an almost amorphous powder by adding iodide salts to an aqueous solution of tetrachloropalladate(II) (H₂PdCl₄).
Industrial Production Methods: Industrial production methods for this compound typically involve the high-temperature method due to its efficiency in producing the desired polymorphs.
Chemical Reactions Analysis
Palladium(II) iodide undergoes various chemical reactions, including:
- It reacts with iodide ions to form the PdI₄²⁻ anion:
Substitution Reactions: PdI2+2I−→PdI42−
Properties
IUPAC Name |
palladium(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUTDROYPGBMR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-38-7 |
Source


|
| Record name | Palladium diiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium iodide (PdI2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
